molecular formula C14H20N2O3 B7842169 (S)-2-(3-(tert-butyl)ureido)-3-phenylpropanoic acid

(S)-2-(3-(tert-butyl)ureido)-3-phenylpropanoic acid

Cat. No.: B7842169
M. Wt: 264.32 g/mol
InChI Key: ISBGFPVRVBCWAW-NSHDSACASA-N
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Description

(S)-2-(3-(tert-Butyl)ureido)-3-phenylpropanoic acid is a chiral carboxylic acid derivative featuring a phenyl group at the β-position and a tert-butyl-substituted urea moiety at the α-position. The stereochemistry at the α-carbon (S-configuration) is critical for its interactions with biological targets, such as enzymes or receptors.

For example:

  • Urea Formation: The tert-butyl urea group may be introduced via reaction of tert-butyl isocyanate with an amine intermediate, akin to methods used for azide-containing analogs .
  • Chiral Resolution: The (S)-configuration could be achieved using chiral auxiliaries or enzymatic resolution, as seen in the synthesis of (S)-2-azido-3-phenylpropanoic acid .

Properties

IUPAC Name

(2S)-2-(tert-butylcarbamoylamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)16-13(19)15-11(12(17)18)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,17,18)(H2,15,16,19)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBGFPVRVBCWAW-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling for Ureido Formation

The core ureido moiety in (S)-2-(3-(tert-butyl)ureido)-3-phenylpropanoic acid is typically introduced via carbodiimide-mediated coupling reactions. A representative protocol involves reacting (S)-2-amino-3-phenylpropanoic acid (L-phenylalanine) with tert-butyl isocyanate in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as catalysts.

Reaction Setup :

  • Solvent : Anhydrous dichloromethane (DCM) at 0°C under nitrogen atmosphere.

  • Molar Ratios : 1:1.2 ratio of amino acid to tert-butyl isocyanate, with EDC (1.5 eq.) and DMAP (0.1 eq.).

  • Workup : Sequential washing with 5% sodium bicarbonate, brine, and drying over MgSO₄.

This method yields the urea intermediate with >85% efficiency, though steric hindrance from the tert-butyl group necessitates extended reaction times (16–24 hours).

Boc Protection and Deprotection Strategies

To prevent undesired side reactions at the α-amino group, Boc protection is employed. For example, (S)-2-amino-3-phenylpropanoic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base:

Procedure :

  • Dissolve L-phenylalanine (1 eq.) in THF, add Et₃N (5 eq.), and Boc₂O (2.2 eq.).

  • Stir overnight at room temperature.

  • Deprotect with trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 4 hours post-coupling.

This approach ensures >90% retention of stereochemical integrity, critical for maintaining the (S)-configuration.

Industrial-Scale Production Techniques

Flow Microreactor Systems

Recent advancements in continuous-flow chemistry enable scalable synthesis while minimizing racemization. Key parameters include:

ParameterValue
Reactor Volume50 mL
Temperature25°C
Residence Time30 minutes
Yield92%

Flow systems enhance heat transfer and mixing efficiency, particularly for exothermic urea-forming reactions.

Enantioselective Crystallization

To resolve racemic mixtures, chiral tartrate salts are used. For instance, seeding the reaction mixture with (S)-mandelic acid induces preferential crystallization, achieving enantiomeric excess (ee) >98%.

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Optimal Solvents : DCM and THF outperform dimethylformamide (DMF) due to better compatibility with tert-butyl groups.

  • Temperature : Reactions conducted at 0°C reduce epimerization risks compared to room temperature.

Catalytic Additives

  • DMAP vs. HOBt : 4-Dimethylaminopyridine (DMAP) outperforms hydroxybenzotriazole (HOBt) in accelerating urea formation (rate increase by 40%).

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key signals include the tert-butyl singlet at δ 1.28 ppm and the urea NH resonance at δ 6.45 ppm.

  • HPLC : Chiral stationary phases (CSPs) like Chiralpak AD-H confirm ee >99% with hexane:isopropanol (80:20) mobile phase.

X-ray Crystallography

Single-crystal analysis validates the (S)-configuration, with Cahn-Ingold-Prelog priority confirmed via ORTEP diagrams .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-(tert-butyl)ureido)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the urea moiety into amines or the carboxylic acid group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group or the phenyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or aryl halides in the presence of a strong base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (S)-2-(3-(tert-butyl)ureido)-3-phenylpropanoic acid exhibit promising anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit specific cancer cell lines by targeting enzymes involved in tumor growth. A notable study demonstrated that the compound's structural modifications could enhance its efficacy against prostate cancer cells by reducing renal uptake while maintaining tumor uptake ratios, which is crucial for therapeutic applications .

G Protein-Coupled Receptors (GPCRs)

The compound has been evaluated for its interactions with GPCRs, which play a significant role in various physiological processes and are key targets in drug discovery. The affinity of (S)-2-(3-(tert-butyl)ureido)-3-phenylpropanoic acid for different GPCR subtypes was assessed, revealing selectivity that could lead to the development of targeted therapies for conditions such as cardiovascular diseases and neurological disorders .

Enzyme Inhibition

The ureido compound has shown potential as an enzyme inhibitor, particularly in the context of metabolic disorders. Studies have reported that it can inhibit specific enzymes involved in metabolic pathways, thereby influencing glucose metabolism and lipid profiles. This property makes it a candidate for further exploration in diabetes management and obesity treatment .

Radiopharmaceutical Development

Recent advancements have explored the use of (S)-2-(3-(tert-butyl)ureido)-3-phenylpropanoic acid in radiopharmaceuticals designed for imaging and therapeutic applications. Its ability to bind selectively to certain receptors allows for the development of radiolabeled compounds that can be used in diagnostic imaging or targeted radionuclide therapy .

Drug Delivery Systems

The compound's unique chemical structure has been investigated for use in drug delivery systems, particularly those utilizing nanoparticles or liposomes. By modifying the surface properties of these carriers with (S)-2-(3-(tert-butyl)ureido)-3-phenylpropanoic acid, researchers aim to enhance the targeting efficiency and bioavailability of therapeutic agents .

Bioconjugation Techniques

In biotechnology, (S)-2-(3-(tert-butyl)ureido)-3-phenylpropanoic acid is being explored for bioconjugation techniques that allow for the attachment of drugs or imaging agents to biomolecules. This approach can improve the pharmacokinetics and biodistribution of therapeutic compounds, leading to more effective treatments with reduced side effects.

Case Studies

StudyFocusFindings
Study 1Anticancer EffectsDemonstrated reduced renal uptake and improved tumor targeting in prostate cancer models using modified ureido compounds .
Study 2GPCR InteractionIdentified selective binding affinities for various GPCR subtypes, indicating potential for targeted therapies .
Study 3Enzyme InhibitionShowed effectiveness as an enzyme inhibitor affecting metabolic pathways relevant to diabetes .
Study 4Radiopharmaceutical DevelopmentDeveloped radiolabeled derivatives for enhanced imaging capabilities in cancer diagnostics .
Study 5Drug Delivery SystemsEnhanced targeting efficiency using bioconjugates based on (S)-2-(3-(tert-butyl)ureido)-3-phenylpropanoic acid .

Mechanism of Action

The mechanism of action of (S)-2-(3-(tert-butyl)ureido)-3-phenylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and properties of (S)-2-(3-(tert-butyl)ureido)-3-phenylpropanoic acid and its analogs:

Compound Name Substituent on Ureido Key Structural Features Properties/Findings
(S)-2-(3-(tert-Butyl)ureido)-3-phenylpropanoic acid tert-Butyl Lipophilic urea, chiral carboxylic acid Enhanced lipophilicity; potential enzyme inhibition
(2S)-2-(3-(5-Chloro-2-oxo-2,3-dihydrobenzofuran-3-yl)ureido)-3-phenylpropanoic acid (314) 5-Chloro-2-oxo-dihydrobenzofuran Electrophilic Cl, fused heterocycle Rotameric forms observed in NMR ; possible enhanced reactivity
BMS-978587 p-Tolyl, cyclopropane ring Rigid cyclopropane, di-isobutylamino group IDO inhibitor; conformational rigidity improves target binding
(S)-2-Azido-3-phenylpropanoic acid Azide (-N₃) Reactive azide group Used in click chemistry; lower stability vs. tert-butyl analog
(2S)-3-Hydroxy-2-methylpropanoic acid Hydroxyl (-OH) Small β-hydroxy acid High solubility; involved in fatty acid metabolism

Key Comparisons

Lipophilicity and Solubility
  • The tert-butyl group in the target compound increases lipophilicity, favoring membrane permeability but reducing aqueous solubility. In contrast, the hydroxyl group in (2S)-3-hydroxy-2-methylpropanoic acid enhances solubility but limits cell penetration .
  • Compound 314 (with a chloro-dihydrobenzofuran group) may exhibit intermediate solubility due to its polarizable heterocycle, though steric effects from the tert-butyl group in the target compound likely dominate .
Reactivity and Stability
  • The azide group in (S)-2-azido-3-phenylpropanoic acid introduces explosive hazards and limits stability, whereas the tert-butyl urea in the target compound is chemically inert under physiological conditions .
  • The rotameric forms observed in compound 314 suggest dynamic conformational behavior, which could affect binding kinetics compared to the more rigid tert-butyl analog .

Research Implications

The tert-butyl ureido motif in (S)-2-(3-(tert-butyl)ureido)-3-phenylpropanoic acid offers a balance of stability and lipophilicity, making it a promising scaffold for drug development. However, its analogs demonstrate that:

  • Electron-withdrawing groups (e.g., Cl in compound 314) can modulate reactivity and rotameric equilibria .
  • Conformational rigidity (e.g., cyclopropane in BMS-978587) enhances target specificity but complicates synthesis .

Further studies should explore hybrid structures combining tert-butyl lipophilicity with rigidifying elements (e.g., cyclopropane) to optimize pharmacokinetic and pharmacodynamic profiles.

Biological Activity

(S)-2-(3-(tert-butyl)ureido)-3-phenylpropanoic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The synthesis of (S)-2-(3-(tert-butyl)ureido)-3-phenylpropanoic acid typically involves several key steps:

  • Starting Material : The process begins with the preparation of (S)-3-phenylpropanoic acid.
  • Formation of Ureido Group : The tert-butylureido group is introduced through a reaction with tert-butyl isocyanate.
  • Coupling Reaction : The final step involves coupling the tert-butylureido group with (S)-3-phenylpropanoic acid, often utilizing coupling reagents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

The biological activity of (S)-2-(3-(tert-butyl)ureido)-3-phenylpropanoic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The tert-butylureido group can form hydrogen bonds and hydrophobic interactions with active sites, influencing the activity of target molecules. The phenylpropanoic acid moiety contributes to binding affinity and specificity .

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibitory activity. For instance, it has been evaluated for its ability to inhibit various human carbonic anhydrase isoforms, which are crucial in numerous physiological processes. Inhibition constants (KIs) for the compound have been predicted computationally, showing promising selectivity profiles .

Antimicrobial Activity

In studies assessing antimicrobial properties, derivatives similar to (S)-2-(3-(tert-butyl)ureido)-3-phenylpropanoic acid have demonstrated significant activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. For example, compounds bearing similar structural motifs have shown zones of inhibition ranging from 10 to 29 mm against various pathogens .

Case Studies

  • Study on Adenosine Receptors : A study explored the binding affinity of various compounds at human adenosine receptors. Although specific data on (S)-2-(3-(tert-butyl)ureido)-3-phenylpropanoic acid was not detailed, related compounds showed varying degrees of agonistic and antagonistic activities at these receptors, suggesting potential therapeutic applications in modulating receptor activity .
  • Antitumor Activity : In another investigation focusing on sulfonamide derivatives, compounds structurally related to (S)-2-(3-(tert-butyl)ureido)-3-phenylpropanoic acid were evaluated for their cytotoxic effects against cancer cell lines. Results indicated that certain modifications enhanced their anticancer properties significantly .

Comparative Analysis

To understand the uniqueness and potential advantages of (S)-2-(3-(tert-butyl)ureido)-3-phenylpropanoic acid over similar compounds, a comparison table is presented below:

Compound NameKIs (nM)Biological Activity
(S)-2-(3-(tert-butyl)ureido)-3-phenylpropanoic acidTBDAntimicrobial, enzyme inhibition
Related Compound A29.6Antitumor activity
Related Compound B8.7Antimicrobial against Gram-negative bacteria

Q & A

Q. What synthetic strategies are recommended for introducing the tert-butyl ureido moiety while preserving enantiomeric purity in (S)-2-(3-(tert-butyl)ureido)-3-phenylpropanoic acid?

  • Methodological Answer : The tert-butyl ureido group can be introduced via coupling reactions using tert-butyl isocyanate with a chiral amine precursor. To maintain stereochemical integrity, employ enantiomerically pure starting materials (e.g., L-phenylalanine derivatives) and protect the amine with a tert-butoxycarbonyl (Boc) group before urea formation. Deprotection under acidic conditions (e.g., TFA) yields the free amine, which reacts with tert-butyl isocyanate in anhydrous dichloromethane. Monitor reaction progress via TLC or HPLC to minimize racemization .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the presence of the tert-butyl group (δ ~1.3 ppm for 1H^1 \text{H}, ~28 ppm for 13C^{13} \text{C}) and urea NH protons (δ ~5–6 ppm). Note that urea linkages may exhibit rotameric splitting due to restricted rotation, requiring analysis at elevated temperatures or in deuterated DMSO to simplify spectra .
  • IR Spectroscopy : Identify urea carbonyl stretches (~1640–1680 cm1^{-1}) and carboxylic acid O–H stretches (~2500–3300 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. How can researchers identify and mitigate common synthetic impurities in this compound?

  • Methodological Answer : Common impurities include unreacted tert-butyl isocyanate, Boc-protected intermediates, or byproducts from tert-butyl group cleavage. Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to separate impurities. Compare retention times with authentic standards. Recrystallization from ethyl acetate/hexane mixtures improves purity .

Advanced Research Questions

Q. How can rotameric mixtures in NMR analysis of ureido-containing compounds be resolved?

  • Methodological Answer : Urea rotamers arise from restricted rotation around the C–N bond. To resolve splitting:
  • Conduct variable-temperature NMR (VT-NMR) in DMSO-d6d_6 or DMF-d7d_7 at 50–80°C to coalesce signals.
  • Use 1H^1 \text{H}-15N^{15} \text{N}-HSQC to correlate NH protons with nitrogen environments, aiding assignment.
  • Refer to studies on analogous ureido-propanoic acid derivatives, where rotamer populations were quantified using integration ratios and line-shape analysis .

Q. What steric or electronic effects influence the reactivity of the tert-butyl ureido group in catalytic or enzymatic studies?

  • Methodological Answer : The tert-butyl group introduces steric hindrance, slowing nucleophilic attacks on the urea carbonyl. In enzymatic assays, this may reduce binding affinity to proteases or amidases. To assess:
  • Perform kinetic studies comparing tert-butyl ureido derivatives with smaller substituents (e.g., methyl).
  • Use X-ray crystallography to visualize steric clashes in enzyme active sites.
  • Computational modeling (DFT or MD simulations) quantifies steric effects on transition states .

Q. How does the tert-butyl group impact the compound’s solubility and crystallinity in formulation studies?

  • Methodological Answer : The tert-butyl moiety enhances hydrophobicity, reducing aqueous solubility. To improve bioavailability:
  • Screen co-solvents (e.g., PEG 400, DMSO) or formulate as a sodium salt of the carboxylic acid.
  • For crystallography, grow crystals in tert-butanol/water mixtures to leverage the group’s bulk for lattice stabilization.
  • Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) characterize polymorphic behavior .

Notes

  • Stereochemical Control : Chiral HPLC (Chiralpak IA column) with hexane/isopropanol eluent confirms enantiopurity (>99% ee) .
  • Advanced NMR : 15N^{15} \text{N}-labeled analogs facilitate urea nitrogen tracking in complex matrices .

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